molecular formula C9H18N2O2 B115460 Tert-butyl Piperazine-2-carboxylate CAS No. 146398-94-9

Tert-butyl Piperazine-2-carboxylate

Cat. No.: B115460
CAS No.: 146398-94-9
M. Wt: 186.25 g/mol
InChI Key: SYMWANNZAIYCRG-UHFFFAOYSA-N
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Description

Tert-butyl piperazine-2-carboxylate is a chemical compound with the molecular formula C10H20N2O2. It is commonly used as a building block in organic synthesis, particularly in the pharmaceutical industry. The compound is known for its stability and ease of handling, making it a valuable intermediate in the preparation of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl piperazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product in good to excellent yields .

Industrial Production Methods

In an industrial setting, the synthesis of this compound often involves large-scale batch reactions. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl piperazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

Tert-butyl piperazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, including antiviral, anticancer, and antidepressant drugs.

    Industry: The compound is employed in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
  • 1-Boc-piperazine

Uniqueness

Tert-butyl piperazine-2-carboxylate is unique due to its stability and ease of handling. Its tert-butyl group provides steric protection, making it less reactive and more stable compared to other piperazine derivatives. This stability is particularly advantageous in industrial applications where consistent performance is crucial .

Properties

IUPAC Name

tert-butyl piperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)7-6-10-4-5-11-7/h7,10-11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMWANNZAIYCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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